O-(Diphenylphosphinyl)hydroxylamine
Overview
Description
“O-(Diphenylphosphinyl)hydroxylamine” (DPPH) is an organopnictogen compound . It is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . It has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group .
Synthesis Analysis
DPPH can be prepared by the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan . The reaction results in the formation of DPPH and not the N-phosphinyl compound as was previously thought . The reaction becomes very thick with a white precipitate, requiring vigorous stirring .Molecular Structure Analysis
The molecular formula of DPPH is C12H12NO2P . The molecular weight is 233.21 . The percent composition is C 61.80%, H 5.19%, N 6.01%, O 13.72%, P 13.28% .Chemical Reactions Analysis
DPPH has shown remarkable potential as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . It forms an N-acetyl derivative with acetic anhydride and condenses with acetone to give O-(diphenylphosphinyl)acetoxime .Physical And Chemical Properties Analysis
DPPH is a white to yellow solid . . It should be stored in a well-ventilated place and the container should be kept tightly closed .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a type of O-substituted hydroxylamine reagent. These reagents, in which oxygen is substituted with good leaving groups, have shown remarkable potential as electrophilic aminating agents and as a source of the amino group .
- Methods of Application : They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .
- Results or Outcomes : The use of these reagents has led to important transformations in organic and biomolecular chemistry .
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- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the manufacturing of chemicals .
- Methods of Application : The specific methods of application in chemical manufacturing are not detailed in the source .
- Results or Outcomes : The outcomes of its use in chemical manufacturing are not specified in the source .
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Synthesis of trans-Acylhydrazines
- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the synthesis of trans-acylhydrazines .
- Methods of Application : The specific methods of application in the synthesis of trans-acylhydrazines are not detailed in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of trans-acylhydrazines are not specified in the source .
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Reduction and Reductive Coupling Reagent
- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is often used as a reductant and reductive coupling reagent in organic synthesis .
- Methods of Application : It can participate in reduction reactions, converting carbonyl-containing compounds (such as aldehydes, ketones, carboxylic acids) into corresponding alcohols, enols, or ethers . It is also often used in the synthesis and functionalization of phosphonyl-containing organic compounds, such as phosphonyl chlorides and phosphonyl esters .
- Results or Outcomes : The outcomes of its use in these reactions are not specified in the source .
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Synthesis of trans-Acylhydrazines
- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the synthesis of various products, such as trans-acylhydrazines and aldehyde ketones .
- Methods of Application : The specific methods of application in the synthesis of these compounds are not detailed in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of these compounds are not specified in the source .
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Preparation of Characteristic Chemical Reactions
- Summary of Application : O-(Diphenylphosphinyl)hydroxylamine is used in the preparation of some characteristic chemical reactions .
- Methods of Application : Hydroxylamine reacts with diphenylphosphinic chloride in benzene (or aqueous dioxan) to give O-(diphenylphosphinyl)hydroxylamine .
- Results or Outcomes : The outcomes of its use in these reactions are not specified in the source .
Safety And Hazards
DPPH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
DPPH has shown remarkable potential as an electrophilic aminating agent . It has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . Future research may focus on exploring its potential in other chemical reactions and its use in the synthesis of other compounds .
properties
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Diphenylphosphinyl)hydroxylamine | |
CAS RN |
72804-96-7 | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Diphenylphosphinyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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